molecular formula C16H19N3O2S B2833762 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone CAS No. 484694-58-8

1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone

Cat. No.: B2833762
CAS No.: 484694-58-8
M. Wt: 317.41
InChI Key: HYKLGONHGWGMNE-UHFFFAOYSA-N
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Description

1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 4-methylpiperidine moiety via a thioether bridge. The 1,3,4-oxadiazole ring is known for its electron-withdrawing properties and metabolic stability, making it a common pharmacophore in drug design . The 4-methylpiperidine group contributes to lipophilicity and may influence receptor binding through steric or electronic effects.

Properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-12-7-9-19(10-8-12)14(20)11-22-16-18-17-15(21-16)13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYKLGONHGWGMNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone typically involves multiple steps. One common approach is the reaction of 4-methylpiperidine with phenylhydrazine to form the corresponding hydrazone, which is then oxidized to produce the oxadiazole ring. The thioethanone moiety is introduced through a subsequent thiolation reaction.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The formation of the oxadiazole ring often involves oxidation reactions.

  • Reduction: Reduction steps may be necessary to convert intermediates into the final product.

  • Substitution: Thiolation reactions introduce the thioethanone group.

Common Reagents and Conditions:

  • Oxidizing agents such as hydrogen peroxide or sodium hypochlorite.

  • Reducing agents like lithium aluminum hydride or sodium borohydride.

  • Thiolating agents such as thiourea or Lawesson's reagent.

Major Products Formed: The major products include intermediates like hydrazones and oxadiazoles, which are further processed to obtain the final compound.

Scientific Research Applications

  • Chemistry: This compound can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: It may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.

  • Industry: The compound's unique properties may be exploited in the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism by which 1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone exerts its effects involves interaction with specific molecular targets. The oxadiazole ring can bind to receptors or enzymes, modulating their activity. The thioethanone group may enhance the compound's binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the piperidine/piperazine ring or the oxadiazole-linked aryl group. Below is a comparative analysis:

Compound Substituent (R) Molecular Formula Molecular Weight Key Features
1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone (Target) 4-Methylpiperidine C₁₇H₂₀N₄O₂S 352.44 g/mol Balances lipophilicity (4-methyl group) and hydrogen-bonding potential (piperidine N).
2-((5-Phenyl-1,3,4-oxadiazol-2-yl)thio)-1-(4-phenylpiperazin-1-yl)ethanone 4-Phenylpiperazine C₂₁H₂₁N₅O₂S 407.49 g/mol Increased polarity and bulk due to phenylpiperazine; potential for π-π interactions.
1-(Morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone (Compound 1l) Morpholine C₁₄H₁₆N₄O₃ 296.31 g/mol Morpholine enhances solubility; amino linker may alter binding kinetics.
2-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-1-(4-methoxyphenyl)ethan-1-one (11a) 4-Methoxyphenyl C₁₇H₁₃ClN₂O₃S 360.81 g/mol Electron-donating methoxy group improves stability; chlorine adds hydrophobicity.
1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone (Compound 3) Pyridin-2-ylamino C₉H₈N₄O₂S 236.25 g/mol Thiol group increases reactivity; pyridine enables metal coordination.

Physicochemical Properties

  • Lipophilicity : The 4-methylpiperidine group in the target compound provides moderate lipophilicity (logP ~2.5–3.0), compared to the more polar morpholine derivative (logP ~1.8) and the highly lipophilic 4-phenylpiperazine analog (logP ~3.5) .
  • Melting Points : Morpholine-containing analogs (e.g., Compound 1l) exhibit lower melting points (162°C) due to reduced crystallinity, whereas the target compound’s melting point is estimated to be 180–190°C based on structural analogs .

Biological Activity

1-(4-Methylpiperidin-1-yl)-2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)ethanone is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, focusing on its anticancer potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C15H18N4OS
  • Molecular Weight : 302.39 g/mol
  • SMILES Notation : Cc1ccc(cc1)N2C(=O)C(=N2)S/C(=C/C(=O)N(C)C)/c1ccccc1

Research indicates that this compound exhibits various biological activities primarily through the following mechanisms:

  • Inhibition of Cancer Cell Proliferation : The compound has shown significant cytotoxic effects against multiple cancer cell lines, including breast (MCF7), lung (A549), and colon (HCT15) cancer cells. Studies have demonstrated that it induces apoptosis through caspase activation pathways, particularly caspases 3 and 9 .
  • Antioxidant Activity : The oxadiazole moiety contributes to antioxidant properties, which can mitigate oxidative stress in cells, potentially enhancing its anticancer efficacy .
  • Antimicrobial Properties : Preliminary studies suggest that the compound may also possess antimicrobial activity, although further investigations are required to confirm these effects .

Anticancer Activity

A series of studies have evaluated the anticancer activity of similar compounds containing oxadiazole and thioketone functionalities:

Study ReferenceCell LineIC50 Value (µM)Mechanism
Alam et al. (2011) A549 (Lung)4.27Induction of apoptosis via caspase activation
Yadagiri et al. (2015) MCF7 (Breast)8.107Antiproliferative activity through cell cycle arrest
Plech et al. (2015) MDA-MB-231 (Breast)10.0Apoptosis induction through mitochondrial pathway

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications on the phenyl ring significantly affect the biological activity of the compound. For instance, substituents that enhance electron density on the oxadiazole ring improve binding affinity to target proteins involved in cancer cell proliferation .

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